4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
This compound features a 1,8-naphthyridine core substituted at the 3-position with an N,N-diethyl carboxamide group, a 7-methyl group, and a 4-amino group linked to a 3-chloro-4-fluorophenyl ring. Its molecular formula is C22H24ClFN4O2 (MW: 376.45 g/mol) .
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-13-7-9-17(22)16(21)10-13/h6-11H,4-5H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCHMDZXXGYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)Cl)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, while the amino group is introduced via nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using N,N-diethylamine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridine derivatives.
Scientific Research Applications
4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The 4-oxo group in analogs (e.g., 7-chloro-6-fluoro derivative ) is associated with anticancer activity, while the 4-amino group in the target compound may enhance binding to kinase targets or DNA, as seen in related naphthyridines .
In contrast, morpholine- or piperazine-substituted analogs (e.g., compound 33 in ) required multistep reactions with lower yields (~55%).
Pharmacological Profiles: Cardiovascular Activity: 4-Amino-7-methyl derivatives () exhibit positive inotropic effects via (Na+/K+)-ATPase inhibition, similar to cardiac glycosides but with lower effective concentrations. The target compound’s diethyl carboxamide may modulate this mechanism further. Anti-inflammatory/Anticancer Potential: A 7-chloro-4-oxo analog demonstrated anti-inflammatory activity (IC50 values in µM range) in vitro , suggesting the target’s 3-chloro-4-fluorophenyl group could enhance similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
